Phenyl beta-D-glucopyranoside

Übersicht

Beschreibung

Phenyl beta-D-glucopyranoside is a naturally occurring glycoside, a type of carbohydrate derivative, found in various plants. It consists of a glucose molecule linked to a phenyl group. This compound is known for its role in various biological processes and its potential therapeutic applications, particularly due to its anti-inflammatory and anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl beta-D-glucopyranoside can be synthesized through the reaction of glucose with phenol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the glycosidic bond between the glucose and phenyl group. The product is then purified through recrystallization from water .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as glycosidases, can also be employed to achieve regioselective synthesis under milder conditions .

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

Phenyl β-D-glucopyranoside hydrolyzes under acidic conditions via a specific acid-catalyzed mechanism . Key findings include:

-

Mechanism : Protonation of the glycosidic oxygen precedes heterolytic cleavage of the C–O bond, forming an oxocarbenium ion intermediate .

-

Kinetic Isotope Effect : An inverse solvent isotope effect () confirms the involvement of proton transfer in the rate-determining step .

-

Rate Comparison : Hydrolysis is significantly faster than alkyl glycosides due to the superior leaving-group ability of the phenoxide ion .

Table 1: Acid-Catalyzed Hydrolysis Parameters

| Parameter | Value/Observation | Source |

|---|---|---|

| Solvent Isotope Effect (H/D) | 0.63 | |

| Activation Entropy () | -24 cal mol K |

pH-Independent Hydrolysis

In neutral conditions, hydrolysis proceeds through a dissociative mechanism :

-

Pathway : Uncatalyzed heterolysis dominates, with minimal nucleophilic participation .

-

Rate Constant : Methyl β-D-glucopyranoside hydrolyzes at s (25°C), while activated aryl derivatives (e.g., 2,4-dinitrophenyl glucoside) react -fold faster .

Base-Catalyzed Hydrolysis

Under basic conditions, hydrolysis involves neighboring group participation :

-

Mechanism : The C2-hydroxyl group acts as a nucleophile, forming a 1,2-anhydro sugar intermediate via an Si-like pathway .

-

Evidence : Methylation of the C2-hydroxyl group reduces hydrolysis rates by 100-fold, confirming its role .

Aggregation and Dimerization

Phenyl β-D-glucopyranoside forms stable dimers with distinct structural preferences:

-

Binding Energy : Dimers exhibit 10% lower binding energy compared to phenyl β-D-galactopyranoside analogs due to axial vs. equatorial hydroxyl positioning .

-

Hydrogen Bonding : Aggregates stabilize via intermolecular OH···π and CH···π interactions (Figure 1) .

Table 2: Dimerization Comparison

| Property | Phenyl β-D-glucopyranoside | Phenyl β-D-galactopyranoside | Source |

|---|---|---|---|

| Dominant Interaction | Intramolecular H-bonds | Intermolecular H-bond networks | |

| Binding Energy (Relative) | 1.0 | 1.1 |

Enzymatic Reactions

Phenyl β-D-glucopyranoside participates in glycosyltransferase-catalyzed reactions:

-

Synthetic Utility : Used as a glycosyl donor in enzymatic synthesis, leveraging its stability and reactivity .

-

Engineered Synthases : Modified hydrolases (e.g., front-face Si synthases) enhance glycosylation efficiency in aqueous solvents .

Stability and Functional Implications

-

Thermodynamic Stability : Aggregation patterns and hydrogen-bond networks amplify small structural differences, impacting biological recognition (e.g., protein binding) .

-

Environmental Sensitivity : Reactivity is pH-dependent, with mechanisms shifting from acid-catalyzed heterolysis to base-driven neighboring group participation .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Substrate for Enzymatic Reactions

Phenyl beta-D-glucopyranoside serves as a substrate for various enzymes, especially β-D-glucosidases. These enzymes are crucial in the hydrolysis of glycosidic bonds in glycosides and polysaccharides, facilitating the study of enzyme kinetics and mechanisms. The compound's structure allows for specific interactions with enzyme active sites, making it a valuable tool in enzyme characterization studies .

1.2 Inhibitory Studies

Research has indicated that β-PhGlc can act as an inhibitor for certain glycosidases, providing insights into enzyme regulation and potential therapeutic targets. For instance, studies have demonstrated its role in inhibiting β-glucosidase activity, which is relevant in the context of metabolic disorders such as Gaucher's disease .

Pharmacological Applications

2.1 Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown potential as a natural preservative due to its ability to inhibit microbial growth in various formulations. A comparative study highlighted its effectiveness against bacterial strains, suggesting its application in pharmaceutical preparations as an alternative to synthetic preservatives .

2.2 Precursor for Bioactive Compounds

The compound is also recognized as a precursor for synthesizing bioactive derivatives. For example, it can be converted into salicylic acid, which has significant anti-inflammatory and analgesic properties . This transformation underscores the importance of β-PhGlc in developing new therapeutic agents.

Material Science Applications

3.1 Synthesis of Glycoconjugates

In material science, β-PhGlc is used in the synthesis of glycoconjugates, which are vital for developing biomaterials with specific biological functions. These glycoconjugates can mimic natural glycoproteins and glycolipids, making them suitable for applications in drug delivery systems and tissue engineering .

3.2 Nanoparticle Functionalization

Recent studies have explored the functionalization of nanoparticles with β-PhGlc to enhance their biocompatibility and targeting capabilities in drug delivery applications. The phenyl group provides unique interactions with biological systems, improving the efficacy of therapeutic agents delivered via these nanocarriers .

Case Studies and Research Findings

Wirkmechanismus

Phenyl beta-D-glucopyranoside exerts its effects primarily through the inhibition of key enzymes involved in inflammatory pathways. It inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase and cyclooxygenase-2. This inhibition is mediated through the suppression of nuclear factor-kappa B translocation to the nucleus, which is a critical transcription factor in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

- Phenyl beta-D-galactopyranoside

- Phenyl alpha-D-glucopyranoside

- Benzyl beta-D-glucopyranoside

Biologische Aktivität

Phenyl β-D-glucopyranoside (Ph-β-Glu) is a glycoside that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on its anti-inflammatory, anti-cancer, and potential therapeutic applications. The information is supported by research findings, case studies, and data tables.

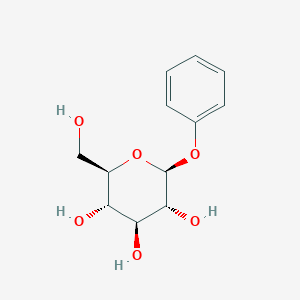

Chemical Structure and Properties

Phenyl β-D-glucopyranoside consists of a phenyl group attached to a β-D-glucopyranoside moiety. This structure influences its solubility and interaction with biological systems. The compound's conformational properties have been studied using vibrational optical activity and theoretical calculations, revealing insights into its behavior in various environments .

1. Anti-inflammatory Effects

Research indicates that Ph-β-Glu exhibits significant anti-inflammatory properties. A study demonstrated that it inhibited the production of nitric oxide (NO) and the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophages. Additionally, it reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in a concentration-dependent manner .

Table 1: Effects of Phenyl β-D-Glucopyranoside on Inflammatory Markers

| Inflammatory Marker | Effect | Mechanism |

|---|---|---|

| Nitric Oxide (NO) | Decreased | Inhibition of iNOS |

| COX-2 | Decreased | Inhibition at transcriptional level |

| TNF-α | Decreased | Reduced secretion |

| IL-1β | Decreased | Reduced secretion |

2. Anti-cancer Properties

Ph-β-Glu has also been investigated for its potential anti-cancer effects. It was found to inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer prevention or treatment. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study: Anti-cancer Activity

In a study involving human cancer cell lines, Ph-β-Glu showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications. The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways.

3. Antidiabetic Potential

Phenyl β-D-glucopyranoside has been associated with antidiabetic effects as well. Research involving animal models demonstrated that it could lower blood glucose levels and enhance insulin sensitivity, making it a candidate for further investigation in diabetes management .

Table 2: Antidiabetic Effects of Phenyl β-D-Glucopyranoside

The biological activity of Ph-β-Glu is attributed to its ability to modulate various signaling pathways:

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883677 | |

| Record name | Phenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464-44-4 | |

| Record name | Phenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Glucopyranoside, phenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL .BETA.-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W3PGI3766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.